molecular formula C20H24N4O5 B6125939 Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate

Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate

Cat. No.: B6125939
M. Wt: 400.4 g/mol
InChI Key: WPZXNHDGZQWDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a nitro group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate typically involves multiple steps. One common approach is the condensation of 4-methylpiperazine with a suitable quinoline derivative, followed by nitration and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency and sustainability of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrazine hydrate, Raney nickel.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also contribute to its binding affinity to certain receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate is unique due to its combination of a quinoline core, nitro group, and piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 8-(4-methylpiperazin-1-yl)-7-nitro-5-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-3-29-20(26)18-14-5-4-6-23(14)15-12-16(22-9-7-21(2)8-10-22)17(24(27)28)11-13(15)19(18)25/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZXNHDGZQWDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C3=CC(=C(C=C3C1=O)[N+](=O)[O-])N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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